molecular formula C48H78O5 B052550 Ecdysone 2,3-acetonide CAS No. 119087-46-6

Ecdysone 2,3-acetonide

Cat. No. B052550
M. Wt: 735.1 g/mol
InChI Key: BIUCYCRDPDNJSI-WFDWJBHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ecdysone 2,3-acetonide is a synthetic analog of the insect hormone ecdysone. It has been widely used in scientific research as a tool to study the physiological and biochemical effects of ecdysone. Ecdysone 2,3-acetonide is a potent inducer of gene expression and has been used to study a wide range of biological processes, including cell differentiation, apoptosis, and development.

Mechanism Of Action

Ecdysone 2,3-acetonide acts by binding to the ecdysone receptor, which is a nuclear hormone receptor. The ecdysone receptor is activated by ecdysone and its analogs, including ecdysone 2,3-acetonide. Upon activation, the ecdysone receptor translocates to the nucleus and binds to specific DNA sequences, thereby inducing gene expression.

Biochemical And Physiological Effects

Ecdysone 2,3-acetonide has been shown to induce a wide range of biochemical and physiological effects, including cell differentiation, apoptosis, and development. It has been used to induce the expression of specific genes in a wide range of organisms, including insects, plants, and mammalian cells. Ecdysone 2,3-acetonide has also been shown to induce the differentiation of stem cells into specific cell types.

Advantages And Limitations For Lab Experiments

Ecdysone 2,3-acetonide has several advantages as a tool for scientific research. It is a potent inducer of gene expression and has been used to study a wide range of biological processes. It is also relatively easy to synthesize and is commercially available. However, there are also some limitations to its use. Ecdysone 2,3-acetonide is toxic at high concentrations and may have off-target effects. It is also relatively expensive compared to other gene induction systems.

Future Directions

There are several future directions for research using ecdysone 2,3-acetonide. One area of research is the development of new ecdysone analogs that have improved properties, such as increased potency or reduced toxicity. Another area of research is the development of new gene induction systems that are more efficient and have fewer off-target effects. Finally, ecdysone 2,3-acetonide could be used to study the physiological and biochemical effects of ecdysone in more complex organisms, such as mice or humans.

Synthesis Methods

Ecdysone 2,3-acetonide is synthesized from ecdysone, which is extracted from plants or insects. The synthesis involves the acetylation of ecdysone at the 2,3 positions. The resulting compound, ecdysone 2,3-acetonide, is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

Ecdysone 2,3-acetonide has been widely used in scientific research to study the physiological and biochemical effects of ecdysone. It has been used as a tool to induce gene expression in a wide range of organisms, including insects, plants, and mammalian cells. Ecdysone 2,3-acetonide has been used to study a wide range of biological processes, including cell differentiation, apoptosis, and development.

properties

CAS RN

119087-46-6

Product Name

Ecdysone 2,3-acetonide

Molecular Formula

C48H78O5

Molecular Weight

735.1 g/mol

IUPAC Name

[6-hydroxy-6-methyl-2-(2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-17-yl)heptan-3-yl] (9E,12E,15E)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C48H78O5/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-44(49)51-41(30-31-45(3,4)50)35(2)38-27-28-39-37-26-25-36-33-42-43(53-46(5,6)52-42)34-48(36,8)40(37)29-32-47(38,39)7/h10-11,13-14,16-17,26,35-36,38-43,50H,9,12,15,18-25,27-34H2,1-8H3/b11-10+,14-13+,17-16+

InChI Key

BIUCYCRDPDNJSI-WFDWJBHXSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OC(CCC(C)(C)O)C(C)C1CCC2C1(CCC3C2=CCC4C3(CC5C(C4)OC(O5)(C)C)C)C

SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC(CCC(C)(C)O)C(C)C1CCC2C1(CCC3C2=CCC4C3(CC5C(C4)OC(O5)(C)C)C)C

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC(CCC(C)(C)O)C(C)C1CCC2C1(CCC3C2=CCC4C3(CC5C(C4)OC(O5)(C)C)C)C

synonyms

ecdysone 2,3-acetonide

Origin of Product

United States

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